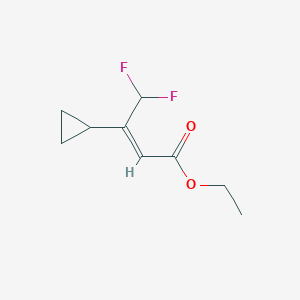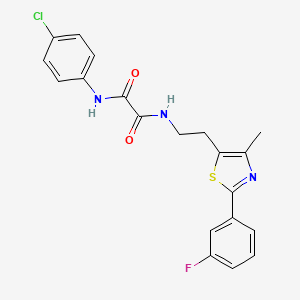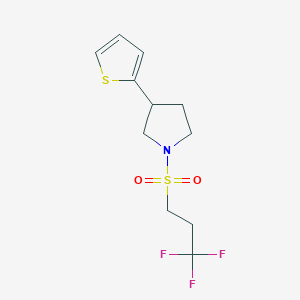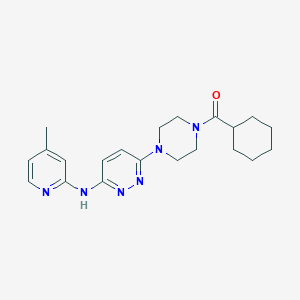
1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol” is a complex organic molecule that contains a piperidine ring and a pyrimidine ring. Piperidine is a common organic compound that forms a heterocyclic ring with one nitrogen atom . Pyrimidine is a basic aromatic ring structure that is found in many natural substances like nucleic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a pyrimidine ring via a carbon atom. The piperidine ring would have a hydroxyl group (-OH) attached to one of its carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine and pyrimidine rings, as well as the hydroxyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the piperidine and pyrimidine rings, as well as the hydroxyl group .Mecanismo De Acción
Target of Action
The primary target of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 entry into cells . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells and spreading within the body .
Result of Action
The result of this compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the spread of the virus within the body .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol in lab experiments is its potential therapeutic applications. Additionally, it has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol. One area of focus could be the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 6-cyclobutyl-4-chloropyrimidine with piperidine-3-ol in the presence of a suitable catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-11-5-2-6-16(8-11)13-7-12(14-9-15-13)10-3-1-4-10/h7,9-11,17H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZUKMUGJBFAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)

![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2944220.png)




![2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944232.png)


